molecular formula C16H28N2O2 B14530078 N,N'-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) CAS No. 62519-22-6

N,N'-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine)

Cat. No.: B14530078
CAS No.: 62519-22-6
M. Wt: 280.41 g/mol
InChI Key: ZTDXSXCAFCSLIZ-UHFFFAOYSA-N
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Description

N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) is a complex organic compound characterized by its unique structure featuring a hexa-2,4-diyne backbone with bis(oxymethylene) and N-ethylethan-1-amine groups

Properties

CAS No.

62519-22-6

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

N-[6-(diethylaminomethoxy)hexa-2,4-diynoxymethyl]-N-ethylethanamine

InChI

InChI=1S/C16H28N2O2/c1-5-17(6-2)15-19-13-11-9-10-12-14-20-16-18(7-3)8-4/h5-8,13-16H2,1-4H3

InChI Key

ZTDXSXCAFCSLIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COCC#CC#CCOCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amines.

Scientific Research Applications

N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity . The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Hexa-2,4-diyne-1,6-diylbis(oxymethylene)]bis(N-ethylethan-1-amine) is unique due to its combination of a hexa-2,4-diyne backbone with bis(oxymethylene) and N-ethylethan-1-amine groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.

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